noc-5

Übersicht

Beschreibung

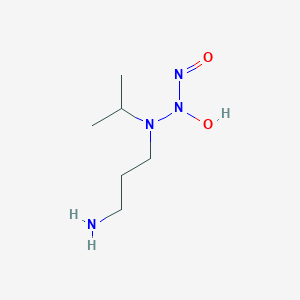

NOC-5 (3-(aminopropyl)-1-hydroxy-3-isopropyl-2-oxo-1-triazene) is a diazeniumdiolate-class nitric oxide (NO) donor that spontaneously releases two equivalents of NO under physiological conditions (pH 7.4, 22°C) without requiring enzymatic activation or cofactors . Its NO release follows first-order kinetics, with a half-life of 93 minutes at pH 7.4, making it more stable than some rapid-releasing donors like PAPA NONOate . This compound is stable in alkaline solutions (pH ≥10) but degrades in aqueous environments, necessitating storage at -20°C in 0.1 M NaOH for long-term stability . Applications include studying NO-mediated airway relaxation , neurotoxicity , biofilm dispersal in refrigerated environments , and lipid bilayer interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

NOC-5 is synthesized through the reaction of polyamines with nitrous acid. The process involves the formation of a nitrosohydrazine intermediate, which is then stabilized by the addition of an isopropyl group . The reaction is typically carried out in an aqueous solution at a controlled pH to ensure the stability of the intermediate and final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

NOC-5 primarily undergoes decomposition reactions to release nitric oxide. This decomposition can be influenced by various factors such as pH, temperature, and the presence of other chemical species .

Common Reagents and Conditions

The decomposition of this compound is typically carried out in phosphate-buffered saline at physiological pH (7.4) and temperature (37°C) . The presence of reducing agents can accelerate the release of nitric oxide from this compound .

Major Products Formed

The major product formed from the decomposition of this compound is nitric oxide. Additionally, the by-products include the corresponding amine and nitrous acid .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

NOC-5, chemically known as 3-[2-Hydroxy-1-(1-methylethyl)-2-nitrosohydrazino]-1-propanamine, has the CAS number 146724-82-5. It serves as a stable source of nitric oxide, which plays a crucial role in numerous physiological processes. The compound releases NO upon hydrolysis, which can then activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in target cells .

Vascular Biology

This compound is extensively used in vascular research due to its ability to induce vasodilation. Studies have demonstrated that this compound enhances the expression of potassium chloride cotransporters (KCCs) in vascular smooth muscle cells (VSMCs), which are essential for maintaining vascular tone and homeostasis . The compound's role in regulating KCC expression suggests its potential therapeutic applications in treating hypertension and other cardiovascular diseases.

Neuroscience

In neuroscience, this compound has been utilized to study the effects of nitric oxide on neuronal activity and synaptic plasticity. Research indicates that NO donors like this compound can modulate the activity of KCC2, a critical transporter involved in chloride homeostasis in neurons . This modulation is vital for understanding mechanisms underlying epilepsy and neuropathic pain, as deficits in KCC2 function are associated with these conditions.

Pharmacological Research

This compound is also significant in pharmacological studies aimed at evaluating drug interactions and effects on cellular signaling pathways. Its ability to increase cGMP levels makes it a valuable tool for assessing the efficacy of drugs targeting NO signaling pathways .

Case Study 1: Vascular Smooth Muscle Cells

A study investigated the effects of this compound on KCC3 expression in rat VSMCs. The results showed that treatment with this compound significantly upregulated KCC3 mRNA levels by 2.5-fold within hours of administration, demonstrating its potential role as a therapeutic agent for vascular disorders .

Case Study 2: Neuronal Functionality

In another investigation, researchers examined the impact of this compound on hippocampal neurons. The findings revealed that application of this compound led to increased KCC2 expression and enhanced hyperpolarization responses in these neurons, suggesting a mechanism through which NO influences synaptic inhibition and plasticity .

Data Tables

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Vascular Biology | Upregulation of KCC3 mRNA by this compound | Treatment for hypertension |

| Neuroscience | Increased KCC2 expression in hippocampal neurons | Insights into epilepsy and neuropathic pain |

| Pharmacological Research | Modulation of cGMP levels | Evaluation of NO-targeting drugs |

Wirkmechanismus

NOC-5 exerts its effects by releasing nitric oxide, which is a key signaling molecule in various physiological processes . The release of nitric oxide from this compound occurs through a spontaneous decomposition reaction that does not require any cofactors . Nitric oxide then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate, which mediates various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar NO Donors

PAPA NONOate

- Class : Diazeniumdiolate.

- Release Profile: Spontaneous NO release with a shorter half-life (77 minutes at pH 7.4) compared to NOC-5 .

- Stability: Rapid decay over days; frozen stocks release only 20% of initial NO after 4 weeks vs. This compound’s 30% .

- Applications : Used in neuronal excitability studies but less favored in long-term experiments due to instability .

- Key Difference: this compound’s longer half-life and slightly higher stability make it preferable for experiments requiring sustained NO release .

S-Nitroso-N-acetylpenicillamine (SNAP)

- Class : S-nitrosothiol.

- Release Profile: Catalytic degradation at cell membranes releases NO with a much longer half-life (600 minutes) . Each SNAP molecule releases one NO equivalent, whereas this compound releases two .

- Stability: Stable over three days with consistent low-level NO release .

- Key Difference: SNAP’s stability and slower release contrast with this compound’s rapid, high-output NO release .

Sodium Nitroprusside (SNP)

- Class : Nitroprusside.

- Release Profile: Light-dependent NO release, often accompanied by cyanide byproducts, complicating biological interpretations .

- Stability : Highly stable in solution but requires careful handling to avoid cytotoxicity from secondary products .

- Applications : Common in cardiovascular research but avoided in neuronal studies due to toxicity .

- Key Difference: SNP’s cyanide release and light sensitivity limit its use compared to this compound’s "cleaner" NO release .

S-Nitrosoglutathione (GSNO)

- Class : S-nitrosothiol.

- Release Profile: Thiol- or enzyme-dependent NO release with moderate stability .

- Applications: Used in studies requiring endogenous NO mimicry but less effective in high-output scenarios .

- Key Difference: GSNO’s reliance on biological reactants contrasts with this compound’s pH- and temperature-driven release .

Key Data Tables

Table 1: Comparative Release Profiles of NO Donors

| Donor | Class | Half-Life (pH 7.4, 22°C) | NO Equivalents per Molecule | Stability (3 Days) |

|---|---|---|---|---|

| This compound | Diazeniumdiolate | 93 minutes | 2 | 25% remaining |

| PAPA NONOate | Diazeniumdiolate | 77 minutes | 2 | <25% remaining |

| SNAP | S-nitrosothiol | 600 minutes | 1 | >75% remaining |

| SNP | Nitroprusside | Light-dependent | 5 | Stable |

Research Findings and Implications

- This highlights the role of ROS in NO-mediated toxicity .

- Airway Relaxation: this compound triggers biphasic relaxation in airway smooth muscle via cGMP-PDE5 pathways, with effects reversible upon removal .

- Biofilm Dispersal: At 4°C, this compound effectively disperses biofilms of Salmonella and E. coli, outperforming NO-aspirin .

Biologische Aktivität

Noc-5, a compound recognized for its role in biological processes, particularly through its interaction with nitric oxide (NO) signaling pathways, has garnered attention in recent research. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular functions, and implications in various studies.

Overview of this compound

This compound is classified among fast nitric oxide (NO) donors, which are compounds that release NO rapidly and are used in various physiological and pharmacological studies. Its primary mechanism involves the modulation of ion transporters and cellular signaling pathways.

This compound acts primarily by releasing NO, which plays a crucial role in various cellular functions including vasodilation, neurotransmission, and modulation of ion channels. The biological activity of this compound can be summarized as follows:

- Nitric Oxide Release : this compound releases NO, which diffuses across cell membranes and activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).

- Regulation of Ion Transporters : It has been shown to upregulate potassium chloride cotransporters (KCCs), particularly KCC3, which are essential for maintaining chloride homeostasis in neurons and vascular smooth muscle cells .

Case Studies and Experimental Evidence

- Upregulation of KCC3 : In a study involving primary cultures of rat vascular smooth muscle cells (VSMCs), it was demonstrated that this compound significantly upregulated KCC3 expression. This effect was attributed to the acute release of NO, which modulated the expression levels of KCC transporters .

- Comparative Analysis with Other NO Donors : this compound was compared with other NO donors like NOC-9 and NOC-18. The results indicated that while NOC-9 and this compound rapidly increased KCC3 expression, the slower NO releaser NOC-18 did not have a similar effect. This highlights the importance of the rate of NO release in mediating biological responses .

Table 1: Comparative Effects of Different NO Donors on KCC3 Expression

| Compound | Type | Effect on KCC3 Expression | Mechanism |

|---|---|---|---|

| This compound | Fast NO Donor | Significant Upregulation | Rapid NO release |

| NOC-9 | Fast NO Donor | Significant Upregulation | Rapid NO release |

| NOC-18 | Slow NO Donor | No significant effect | Slow NO release |

Implications in Biological Systems

The findings surrounding this compound suggest its potential therapeutic applications in conditions where modulation of vascular tone or neuronal signaling is required. By influencing ion transporter activity and enhancing NO signaling pathways, this compound could play a role in:

- Cardiovascular Health : By promoting vasodilation through increased cGMP levels.

- Neurological Disorders : By regulating chloride homeostasis in neurons, potentially affecting synaptic inhibition and excitability.

Q & A

Basic Research Questions

Q. How can nitric oxide (NO) release from NOC-5 be quantified in enzymatic assays?

Methodological Answer:

-

Spectrophotometric Measurement : Monitor this compound decomposition at 250 nm in a closed system to calculate the first-order decomposition rate constant (k₁). Use the equation:

where (stoichiometric ratio of NO release) is ≤2, and is the initial substrate concentration .

-

Enzymatic Quantification : Measure NADH consumption via cytochrome P450-type nitric oxide reductase (NOR). A linear correlation exists between NADH decrease and NO release (e.g., , ) .

Q. What experimental factors influence this compound decomposition kinetics?

Methodological Answer:

- pH Dependency : this compound is stable at alkaline pH but decomposes rapidly in acidic conditions (e.g., Britton-Robinson buffer pH 5). Pre-incubate this compound at pH 5 for 1 minute to stabilize NO release before enzymatic assays .

- Temperature : Decomposition rates increase at 37°C compared to room temperature. Use controlled thermostatic conditions for reproducibility .

- Buffer Composition : Avoid phosphate buffers in favor of Britton-Robinson buffer for consistent NO release across pH gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound cytotoxicity data across cell types?

Methodological Answer:

- Case Example : In cortical neurons, 30 µM this compound reduced survival to 11.2%, while hippocampal neurons showed 37.2% viability under identical conditions .

- Strategies :

- Control for Cell-Specific Sensitivity : Use standardized viability assays (e.g., trypan blue exclusion) and normalize data to baseline NO scavenging pathways (e.g., superoxide dismutase activity) .

- Pre-Treatment Protocols : Pre-incubate cells with antioxidants (e.g., 1000 µm/ml SOD) to isolate NO-specific effects from oxidative stress .

Q. How can NOR activity assays be optimized when using this compound as an NO source?

Methodological Answer:

- Substrate Pre-Incubation : Pre-decompose 20 mM this compound in pH 5 buffer for 1 minute to ensure excess NO availability and minimize interference with NADH oxidation .

- pH Profiling : Conduct activity assays across pH 4.2–8.6 (Britton-Robinson buffer) to identify optimal enzymatic conditions. NOR activity peaks at pH 6 .

- Enzyme Dilution Series : Prepare NOR dilutions in sodium phosphate buffer (pH 7.2) and monitor NADH consumption for ≥5 minutes to capture steady-state kinetics .

Q. What methods validate NO measurement accuracy in this compound-based studies?

Methodological Answer:

- Cross-Validation : Compare spectrophotometric (k₁-derived) and enzymatic (NOR-mediated NADH consumption) NO quantification. A high correlation () confirms method reliability .

- Closed-System Validation : Ensure assays exclude oxygen to prevent NO oxidation, which skews measurements. Use airtight cuvettes or microplates .

Q. How should researchers address variability in NOR activity due to this compound decomposition kinetics?

Methodological Answer:

- Mathematical Modeling : Integrate and into the equation to predict real-time NO availability .

- Volumetric Controls : Account for NO mass transfer in open systems by calibrating with volumetric coefficients, though closed systems are preferred for simplicity .

Q. How can assay reproducibility be ensured in studies using this compound?

Methodological Answer:

Eigenschaften

IUPAC Name |

[3-aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,11H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIRIKBRVALRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCN)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146724-82-5 | |

| Record name | 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.